2-Pentanone, 4-(1-propenyloxy)-

Description

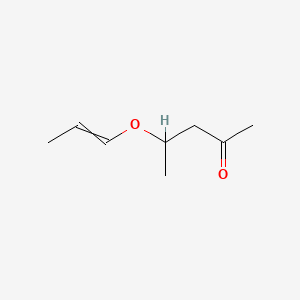

2-Pentanone, 4-(1-propenyloxy)- is a substituted ketone characterized by a propenyloxy group (-O-CH₂CH=CH₂) at the fourth carbon of the pentanone backbone. These substituents significantly influence the compound’s physical properties, reactivity, and applications in fields like pharmacology, flavor chemistry, and organic synthesis .

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

4-prop-1-enoxypentan-2-one |

InChI |

InChI=1S/C8H14O2/c1-4-5-10-8(3)6-7(2)9/h4-5,8H,6H2,1-3H3 |

InChI Key |

RKWKWAFXPDBMTM-UHFFFAOYSA-N |

Canonical SMILES |

CC=COC(C)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetone Condensation Method: This method involves the condensation of acetone under acidic conditions to form 2-pentanone. The reaction is typically catalyzed by sulfuric acid or hydrochloric acid.

Butyraldehyde Method: In this method, butyraldehyde undergoes a hydroxyaldol condensation reaction under alkaline conditions to form 2-pentanone. The reaction is catalyzed by an alkali such as sodium hydroxide.

Industrial Production Methods

The industrial production of 2-pentanone, 4-(1-propenyloxy)- typically involves optimizing the reaction conditions to improve yield and purity. This includes selecting appropriate catalysts, optimizing temperature and pressure conditions, and utilizing advanced reactors such as microreactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Oxidation: 2-Pentanone, 4-(1-propenyloxy)- can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions where the 1-propenyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, amines.

Major Products Formed

Oxidation: Various oxidized ketones and carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Compounds with different functional groups replacing the 1-propenyloxy group.

Scientific Research Applications

2-Pentanone, 4-(1-propenyloxy)- has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: It is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

Industry: It is used in the manufacture of fragrances, flavors, and as a solvent in various industrial processes

Mechanism of Action

The mechanism of action of 2-pentanone, 4-(1-propenyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical reactions, including oxidation and reduction, which can alter its structure and activity. These reactions can affect its binding affinity to molecular targets and influence its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of 2-Pentanone Derivatives

Below is a comparative analysis of key 2-pentanone derivatives based on substituent groups and their structural implications:

Physicochemical Properties

- Boiling Points and Solubility: Hydroxy/methyl derivatives (e.g., 4-hydroxy-4-methyl-2-pentanone) exhibit higher boiling points due to hydrogen bonding, while bulky substituents like trimethylcyclohexenyl (e.g., ) reduce polarity, favoring volatility in essential oils . Aromatic substituents (e.g., 4-methylphenyl-2-pentanone) increase molecular weight and solubility in non-polar solvents .

- Reactivity: The electrophilicity of the ketone group in 2-pentanone derivatives is enhanced by electron-withdrawing substituents (e.g., trifluoromethyl in AM5206), making them reactive in nucleophilic additions . Esters (e.g., methyl butyrate) are less electrophilic than ketones due to resonance stabilization, explaining 2-pentanone’s superior reactivity in nucleophilic reactions .

Research Findings and Deviations

- Ionization Energies: Theoretical calculations for 2-pentanone’s π HOMO ionization energy show a 14.5% deviation from experimental values, suggesting substituent effects on electron distribution .

- Analytical Challenges: In COPD studies, 2-pentanone’s discriminatory power varies between GC-IMS and GC-APCI-MS methods, highlighting the impact of analytical techniques on detecting ketone-based biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.